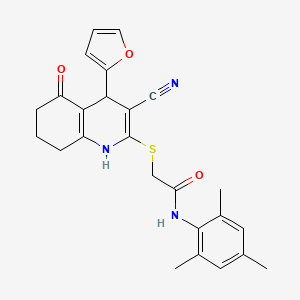

2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-mesitylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

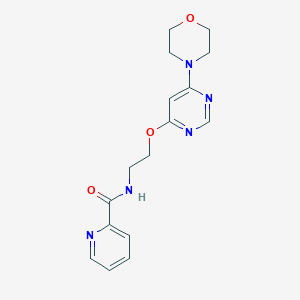

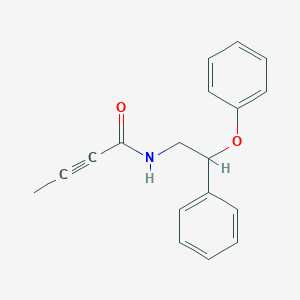

The compound “2-((3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl)thio)-N-mesitylacetamide” is a complex organic molecule that contains several functional groups and rings. It has a hexahydroquinoline ring, a furan ring, a cyano group, a thio group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The hexahydroquinoline and furan rings would contribute to the rigidity of the molecule, while the cyano, thio, and acetamide groups would add polarity .Aplicaciones Científicas De Investigación

Synthetic Pathways and Novel Compounds Research efforts have been dedicated to developing innovative synthetic pathways for the creation of furoquinolinone and angelicin derivatives through oxidative dearomatization and a cascade of transition-metal catalyzed reactions. This approach offers a convergent and efficient method for preparing such compounds, showcasing the importance of these chemical structures in drug discovery and organic synthesis (Ye, Zhang, & Fan, 2012). Furthermore, the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide has been described as a key intermediate in the production of selective EGFR kinase inhibitors, indicating its role in the development of anticancer agents (Jiang et al., 2011).

Potential for Heterocyclization The application of cyanoselenoacetamide in generating propane-bis(thioamide), a reagent conducive to heterocyclizations such as the Hantzsch synthesis, exemplifies the compound's utility in forming thiazoles and other heterocyclic systems. This underscores the versatility of such chemical processes in synthesizing pharmacologically relevant structures (Dyachenko & Vovk, 2013).

Antitumor and Antifungal Activities Several studies have focused on synthesizing and evaluating the biological activities of novel compounds derived from similar chemical frameworks. For instance, the synthesis of furnaphth[1, 3]oxazine and furo[1, 3]oxazinoquinoline derivatives has been pursued, with some showing significant cytotoxic activity against various tumor cell lines. This research highlights the potential of these compounds as precursors for o-quinonemethide structures and their application as antitumor agents (Benameur et al., 1996).

Exploration of Antiviral Properties The synthesis of heterocyclic systems derived from 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide has revealed their potential antiviral activity against infectious bursal disease virus (IBDV), indicating the therapeutic potential of such compounds in viral infections (Kaddah et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3S/c1-14-10-15(2)24(16(3)11-14)28-21(30)13-32-25-17(12-26)22(20-8-5-9-31-20)23-18(27-25)6-4-7-19(23)29/h5,8-11,22,27H,4,6-7,13H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUWWCDYWPBIIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2675961.png)

![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)

![7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2675969.png)

![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)

![4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline](/img/structure/B2675974.png)